

# Application of AC-178335 in Neuroscience Research: Application Notes and Protocols

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## Compound of Interest

Compound Name: AC-178335

Cat. No.: B1664770

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## Introduction

**AC-178335** is a potent and specific synthetic hexapeptide antagonist of the somatostatin receptor (SSTR). Identified from a combinatorial library, this compound has demonstrated significant utility in the field of neuroscience for probing the physiological roles of somatostatin (SRIF), a key inhibitory neuropeptide. Specifically, **AC-178335** has been instrumental in elucidating the regulatory pathways of growth hormone (GH) secretion from the pituitary gland. Its ability to block the inhibitory effects of somatostatin makes it a valuable tool for studying neuroendocrine regulation and for investigating the therapeutic potential of modulating the somatostatin system.

This document provides detailed application notes, quantitative data, and experimental protocols for the use of **AC-178335** in neuroscience research, with a focus on its characterized effects on the somatostatin signaling pathway and growth hormone release.

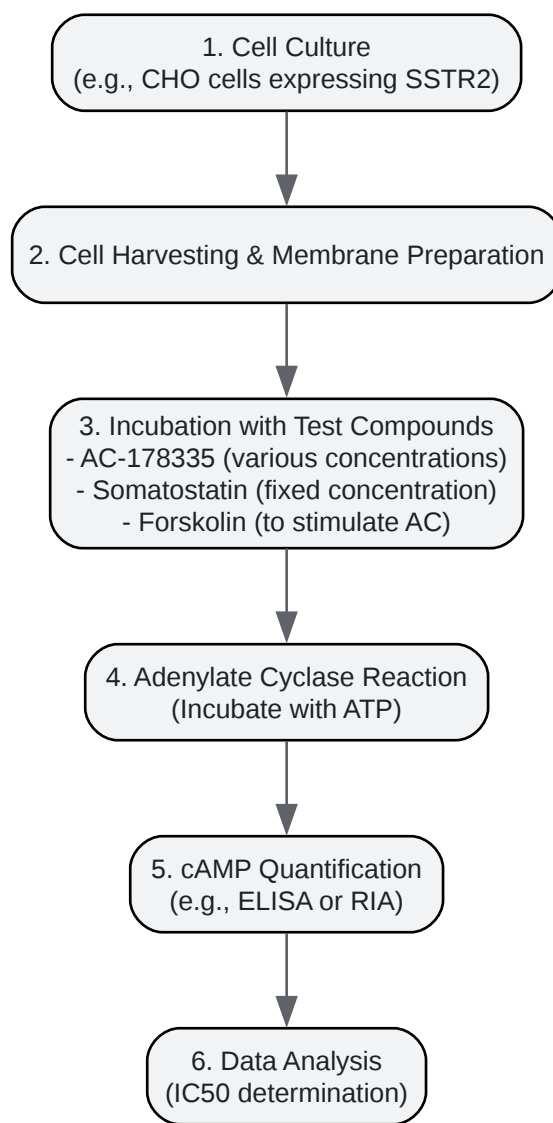
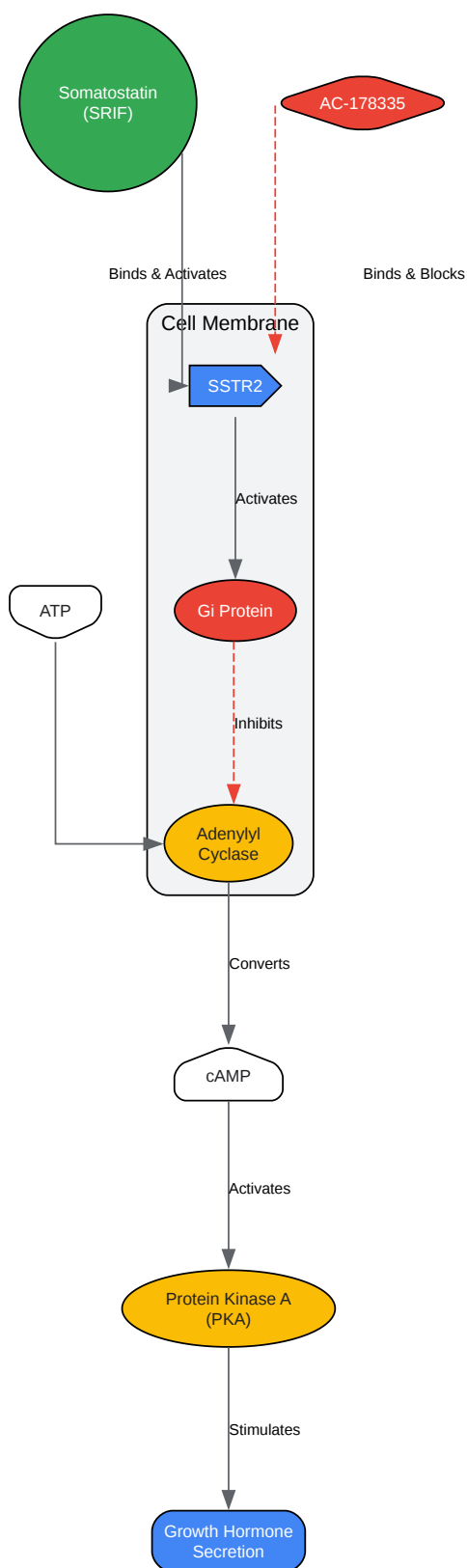
## Quantitative Data Summary

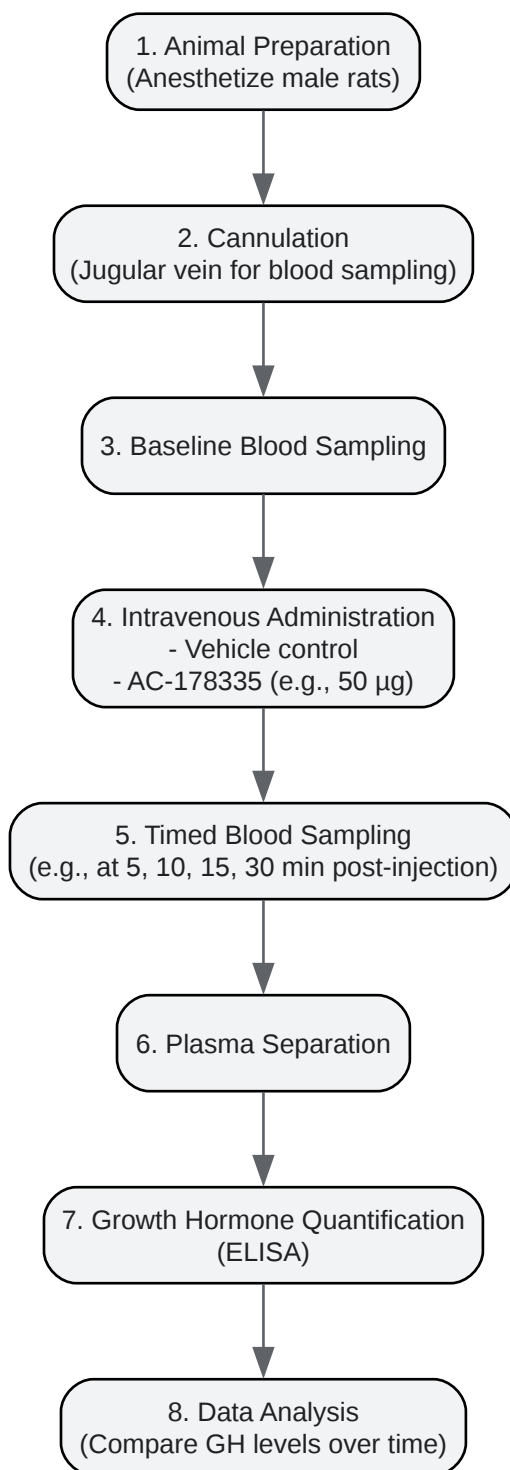
The following table summarizes the key quantitative parameters of **AC-178335** as determined in the primary literature.

Parameter	Value	Cell/System	Reference
Binding Affinity (K <sub>i</sub> )	172 ± 12 nM	Somatostatin Receptor Type 2 (SSTR2)	[1]
In Vitro Potency (IC <sub>50</sub> )	5.1 ± 1.4 μM	Inhibition of SRIF- mediated adenylylate cyclase suppression	[1]
In Vivo Efficacy	50 μg (intravenous)	Induction of Growth Hormone (GH) release	[1]

## Signaling Pathway

**AC-178335** acts as a competitive antagonist at somatostatin receptors, primarily SSTR2. Somatostatin, upon binding to its receptor, initiates an inhibitory signaling cascade through a G<sub>i</sub> protein-coupled mechanism. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the binding of somatostatin to SSTR2, **AC-178335** prevents this inhibitory cascade, leading to a disinhibition of adenylyl cyclase and a subsequent restoration or increase in cAMP production. This mechanism is particularly relevant in pituitary somatotrophs, where somatostatin's inhibition of adenylyl cyclase is a key negative regulator of Growth Hormone (GH) synthesis and release.





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## References

- 1. A linear hexapeptide somatostatin antagonist blocks somatostatin activity in vitro and influences growth hormone release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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